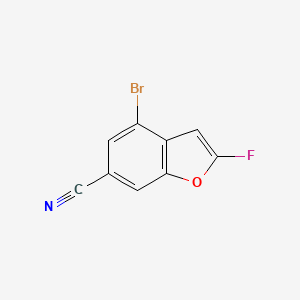

4-Bromo-2-fluorobenzofuran-6-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H3BrFNO |

|---|---|

Molecular Weight |

240.03 g/mol |

IUPAC Name |

4-bromo-2-fluoro-1-benzofuran-6-carbonitrile |

InChI |

InChI=1S/C9H3BrFNO/c10-7-1-5(4-12)2-8-6(7)3-9(11)13-8/h1-3H |

InChI Key |

WTPWINANCBZDDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1OC(=C2)F)Br)C#N |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-2-fluorobenzofuran-6-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the proton on the furan (B31954) ring. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents (bromo, fluoro, and cyano groups) and the heterocyclic ring system.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 (furan proton) | ~ 7.0 - 7.5 | Doublet of doublets (dd) | JH3-F2, JH3-C5 |

| H-5 (aromatic proton) | ~ 7.8 - 8.2 | Singlet (or very small d) | - |

| H-7 (aromatic proton) | ~ 7.6 - 8.0 | Singlet (or very small d) | - |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The presence of the electronegative fluorine atom and the bromine atom, along with the cyano group, will significantly influence the chemical shifts of the carbon atoms in the benzofuran (B130515) system.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 (furan carbon) | ~ 150 - 160 (doublet due to C-F coupling) |

| C3 (furan carbon) | ~ 105 - 115 |

| C3a (bridgehead) | ~ 120 - 130 |

| C4 (aromatic) | ~ 100 - 110 |

| C5 (aromatic) | ~ 130 - 140 |

| C6 (aromatic) | ~ 110 - 120 |

| C7 (aromatic) | ~ 130 - 140 |

| C7a (bridgehead) | ~ 150 - 160 |

| CN (nitrile carbon) | ~ 115 - 125 |

Note: These are estimated chemical shift ranges and would be confirmed by experimental data.

¹⁹F NMR is a crucial technique for compounds containing fluorine. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-2 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to a furan ring. This experiment would also reveal coupling to the adjacent proton (H-3).

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the coupling between H-3 and the fluorine at C-2 if a proton-fluorine COSY is performed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would be used to link the proton signals to their corresponding carbon atoms (e.g., H-3 to C-3, H-5 to C-5, and H-7 to C-7).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ (for ⁷⁹Br) | C₉H₃⁷⁹BrFNO⁺ | To be determined |

| [M]⁺ (for ⁸¹Br) | C₉H₃⁸¹BrFNO⁺ | To be determined |

The analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Expected fragmentations would include the loss of the cyano group (CN), the bromo atom (Br), and potentially the cleavage of the furan ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to its distinct structural features.

The most prominent and diagnostically significant peak would arise from the nitrile (C≡N) functional group. This stretching vibration typically appears as a sharp, strong to medium intensity band in the region of 2260-2220 cm⁻¹. The presence of a band in this region is a strong indicator of the carbonitrile moiety.

The aromatic C-H stretching vibrations of the benzofuran ring system would be observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic and furan rings would give rise to several bands in the 1620-1450 cm⁻¹ region. The specific pattern of these absorptions can sometimes provide clues about the substitution pattern of the aromatic ring.

The carbon-fluorine (C-F) bond, being strong and polar, gives rise to a strong absorption band. For aryl fluorides, this C-F stretching vibration is typically found in the 1250-1120 cm⁻¹ range. The carbon-bromine (C-Br) bond, being weaker, absorbs at lower wavenumbers, generally in the 680-515 cm⁻¹ region.

Finally, the characteristic C-O-C stretching vibrations of the furan ring ether linkage would be expected to produce strong bands in the 1250-1020 cm⁻¹ region. Studies on substituted benzofurans have indicated that bands in the 1180-1020 cm⁻¹ region can be related to the presence or absence of furan hydrogens. acs.org

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2260 - 2220 | Sharp, Medium to Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Weak |

| C-F Stretch | 1250 - 1120 | Strong |

| Benzofuran C-O-C Stretch | 1250 - 1020 | Strong |

Note: The values in this table are based on typical ranges for the specified functional groups and may vary slightly for the specific molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of the atoms in this compound, as well as detailed information about bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not publicly available, studies on related brominated benzofuran derivatives provide insight into the type of information that could be obtained. researchgate.net For instance, the crystal structure would reveal the planarity of the benzofuran ring system. It would also show the spatial relationship between the substituents on the benzene (B151609) and furan rings.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for this purpose.

HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice.

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18-silica column, would be used. The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. By running a gradient of increasing organic solvent concentration, compounds are eluted from the column based on their polarity, with less polar compounds eluting later. The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature) is a characteristic property that can be used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. For preparative applications, the separated fractions corresponding to the desired compound can be collected. sielc.comnih.gov

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: These parameters are illustrative and would require optimization for the specific compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be amenable to GC-MS analysis.

In the gas chromatograph, the compound would be vaporized and separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. The retention time in the GC is a characteristic feature. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of bromine would be readily identifiable from the isotopic pattern of the molecular ion, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two peaks (M⁺ and M+2⁺) of similar intensity. The fragmentation pattern, which shows peaks corresponding to the masses of various fragments of the molecule, provides structural information that can be used to confirm the identity of the compound. The analysis of halogenated dibenzofurans by GC-MS has been shown to be an effective method for their identification. nih.govnih.gov

Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluorobenzofuran 6 Carbonitrile

Reactivity of the Benzofuran (B130515) Heterocycle

The benzofuran ring system is an aromatic heterocycle that generally undergoes electrophilic substitution. chemicalbook.com However, the reactivity of the specific title compound is heavily modulated by its substituents. The furan (B31954) oxygen atom acts as an electron-donating group through resonance, activating the heterocyclic ring. Conversely, the fluorine, bromine, and especially the carbonitrile group are electron-withdrawing via inductive effects, which deactivates the benzene (B151609) portion of the molecule. The carbonitrile group also deactivates through resonance.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzofuran core is directed by the existing substituents. In unsubstituted benzofuran, electrophilic attack preferentially occurs at the C2 position, followed by the C3 position, due to the higher electron density in the furan ring compared to the benzene ring. chemicalbook.comstackexchange.com

For 4-Bromo-2-fluorobenzofuran-6-carbonitrile, the C2 position is already occupied by a fluorine atom. The directing effects of the substituents on the remaining positions must be considered:

Furan Oxygen : Strongly activating and directs ortho and para (C3 and C7).

C2-Fluorine : Deactivating via induction, but directs ortho and para (C3 and C7) through resonance.

C4-Bromine : Deactivating via induction, but directs ortho and para (C3, C5, and C7).

C6-Carbonitrile : Strongly deactivating and a meta director (C5 and C7).

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Aromatic rings generally resist nucleophilic substitution unless they are rendered sufficiently electron-poor by powerful electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, the presence of the strongly deactivating carbonitrile group at C6, along with the inductive effects of the two halogen atoms, makes the aromatic system susceptible to nucleophilic aromatic substitution (SNAr).

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.orglibretexts.org The rate-determining step is typically the initial attack of the nucleophile, as this disrupts the ring's aromaticity. stackexchange.com Consequently, the reaction is accelerated by substituents that can stabilize the negative charge of the intermediate. The carbonitrile group is particularly effective at this when positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

In this molecule, the C4-bromo and C2-fluoro groups are potential leaving groups.

Attack at C4 : The carbonitrile group is meta to the C4 position, offering limited resonance stabilization to the Meisenheimer complex.

Attack at C2 : The carbonitrile group is para to the C3 position, which is part of the furan ring, and its influence is less direct.

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than bromide. libretexts.orgstackexchange.comwyzant.comnumberanalytics.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step. stackexchange.comwyzant.com

Transformations of the Bromine Substituent

The carbon-bromine bond at the C4 position is a key site for synthetic transformations, particularly through metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon bonds. numberanalytics.com The C4-Br bond in the title compound is expected to be significantly more reactive in standard palladium-catalyzed couplings than the C2-F bond, allowing for selective functionalization. nih.govresearchgate.net

Suzuki-Miyaura Reaction : This reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or ester. youtube.comyoutube.com It is widely used for synthesizing biaryl compounds and is tolerant of many functional groups. nih.gov The reaction of this compound with an arylboronic acid would be expected to proceed selectively at the C-Br bond. researchgate.net

Stille Reaction : The Stille reaction involves the coupling of an organic halide with an organotin compound (stannane). organic-chemistry.orgwikipedia.orglibretexts.org It is highly versatile, and aryl bromides are common electrophiles. wikipedia.orgnih.gov The reaction would readily occur at the C4 position.

Heck Reaction : This reaction couples an aryl halide with an alkene to form a substituted alkene. numberanalytics.comyoutube.com The C4-Br bond would serve as the reactive site for coupling with various alkenes under standard Heck conditions. researchgate.netorganic-chemistry.org

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Ar-B(OH)₂ | K₂CO₃, K₃PO₄ | Toluene, Dioxane, EtOH/H₂O | 80-110 °C |

| Stille | Pd(PPh₃)₄ | Ar-Sn(Alkyl)₃ | None (or additive like LiCl) | THF, Dioxane, DMF | 80-100 °C |

| Heck | Pd(OAc)₂/Ligand | Alkene | Et₃N, NaOAc | DMF, Acetonitrile (B52724) | 80-120 °C |

Nucleophilic Displacement Reactions of Bromine

While nucleophilic aromatic substitution typically favors fluoride as a leaving group over bromide, displacement of bromide can occur, especially under forcing conditions or with specific catalytic systems (e.g., copper-catalyzed Ullmann condensation). However, given the higher reactivity of the C-F bond in SNAr for activated systems, selective displacement of bromine without affecting the fluorine would be challenging via a standard SNAr pathway.

Reactivity of the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making it notoriously unreactive. However, recent advances have established methods for its activation, particularly in specific structural contexts.

Research on 2-fluorobenzofurans has demonstrated that the C2-F bond can be efficiently activated and functionalized using nickel catalysts. nih.govresearchgate.netbeilstein-journals.orgbohrium.combeilstein-archives.org The proposed mechanism involves the formation of a nickelacyclopropane intermediate by the interaction of a zero-valent nickel species with the electron-deficient double bond of the furan ring. nih.govbeilstein-journals.org This is followed by β-fluorine elimination, which effectively activates the C-F bond for cross-coupling.

This reactivity is highly significant because it allows for orthogonal synthesis. One can first perform a standard palladium-catalyzed coupling at the more reactive C-Br bond, leaving the C-F bond intact. Subsequently, the C-F bond can be targeted using a nickel catalyst. nih.govresearchgate.net This stepwise approach enables the selective introduction of two different substituents at the C4 and C2 positions. For instance, a 5-bromo-2-fluorobenzofuran (B8782360) was successfully coupled at the bromine position using a palladium catalyst, and the resulting product was then subjected to a nickel-catalyzed coupling at the fluorine position. nih.govresearchgate.net

| Catalyst | Ligand | Coupling Partner | Base | Solvent | Temp. |

|---|---|---|---|---|---|

| Ni(cod)₂ (10 mol%) | PCy₃ (20 mol%) | Arylboronic Acid | K₃PO₄ | Toluene/MeOH | 80 °C |

Influence of Fluorine on Ring Reactivity and Electron Density

In addition to the inductive effect, fluorine has a positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density to the ring. However, for fluorine, the -I effect strongly outweighs the +M effect. This net electron withdrawal deactivates the ring towards electrophiles. This deactivation is compounded by the electron-withdrawing properties of the bromine atom at the 4-position and the carbonitrile group at the 6-position.

Studies on related halogenated benzofurans suggest that the position and nature of the halogen are critical determinants of biological and chemical activity. nih.gov The introduction of fluorine can enhance the cytotoxic activity of benzothiazole (B30560) derivatives, a related heterocyclic system. nih.gov This is often attributed to the changes in electronic distribution and the ability of fluorine to participate in hydrogen bonding or halogen bonding, which can improve binding affinity to molecular targets. nih.govnih.gov The small size of the fluorine atom allows it to fit into sterically hindered spaces, such as DNA base pairs, potentially altering the molecule's interaction with biological macromolecules. nih.gov

Specific Reactions Involving Fluorine

While the C-F bond is generally strong, the fluorine atom at the 2-position of the benzofuran ring can be susceptible to nucleophilic aromatic substitution (SNAr). The benzofuran ring is sufficiently electron-deficient, due to the cumulative electron-withdrawing effects of the furan oxygen and the bromo and cyano substituents, to allow for such reactions. In SNAr, the fluorine atom can act as a leaving group upon attack by a nucleophile.

For a similar compound, 4-bromo-2-fluoro-6-hydroxybenzonitrile, the fluorine atom can be substituted using nucleophilic reagents. It is plausible that this compound would undergo similar transformations.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Typical Conditions |

|---|---|---|

| Methoxide (CH₃O⁻) | 4-Bromo-2-methoxybenzofuran-6-carbonitrile | CH₃ONa in CH₃OH or a polar aprotic solvent (e.g., DMF, DMSO) |

| Ammonia (B1221849) (NH₃) | 4-Bromo-2-aminobenzofuran-6-carbonitrile | Aqueous or alcoholic ammonia, often at elevated temperature and pressure |

| Thiolates (RS⁻) | 4-Bromo-2-(alkylthio)benzofuran-6-carbonitrile | NaSR in a polar aprotic solvent |

This table presents hypothetical reactions based on the known reactivity of similar fluorinated aromatic compounds.

Reactions of the Carbonitrile Group

The carbonitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, providing a synthetic handle to a range of other functionalities.

Hydrolysis and Related Transformations of Nitriles

The carbonitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide. This transformation is typically carried out under strong acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, making the carbon atom more electrophilic and susceptible to attack by water. This proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 4-Bromo-2-fluorobenzofuran-6-carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form the amide, 4-Bromo-2-fluorobenzofuran-6-carboxamide, which can be isolated or further hydrolyzed to the carboxylate salt upon heating. google.com Subsequent acidification yields the carboxylic acid.

Table 2: Hydrolysis of the Nitrile Group

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), controlled temperature; or H₂O₂, base | 4-Bromo-2-fluorobenzofuran-6-carboxamide |

| Complete Hydrolysis | Aqueous H₂SO₄ or HCl, heat; or Aqueous NaOH or KOH, heat, followed by H₃O⁺ workup | 4-Bromo-2-fluorobenzofuran-6-carboxylic acid |

This table outlines common conditions for nitrile hydrolysis.

Reduction Reactions of the Nitrile Functionality

The carbonitrile group can be readily reduced to a primary amine, (4-Bromo-2-fluorobenzofuran-6-yl)methanamine. This transformation is a key step in the synthesis of many pharmaceutical compounds.

Common reducing agents for this purpose include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). The reaction is often carried out under pressure and may be performed in a solvent like ethanol (B145695) or acetic acid, sometimes with the addition of ammonia to suppress the formation of secondary amines.

Table 3: Reduction of the Nitrile Group

| Reagent/Method | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous THF or Et₂O 2. H₂O/H₃O⁺ workup | (4-Bromo-2-fluorobenzofuran-6-yl)methanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | Raney Ni, PtO₂, or Pd/C; H₂ (atm or high pressure); Solvent (e.g., EtOH) | (4-Bromo-2-fluorobenzofuran-6-yl)methanamine |

This table summarizes standard methods for the reduction of aryl nitriles.

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, although it is generally less reactive than a carbon-carbon triple bond. These reactions provide pathways to synthesize various heterocyclic rings.

[4+2] Cycloaddition (Diels-Alder Reaction): The nitrile can act as a dienophile, particularly with electron-rich dienes, in an inverse-electron-demand Diels-Alder reaction. mdpi.com Given the electron-deficient nature of the benzofuran ring in this molecule, an intramolecular Diels-Alder reaction could be envisioned if a suitable diene were tethered to the molecule. Studies on pyridazinecarbonitriles have shown they can undergo intramolecular [4+2] cycloadditions to form fused benzonitriles. mdpi.com The benzofuran moiety itself can also act as the 2π component in [4+2] cycloadditions. nih.gov

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between nitriles and alkenes can yield four-membered azetine rings, which are often unstable. More relevantly, the furan ring itself can undergo [2+2] cycloadditions, as demonstrated in light-mediated dearomatization reactions. acs.org

[3+2] Cycloaddition: Nitriles can react with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. For example, the reaction with an azide (B81097) (e.g., sodium azide) can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Investigation of Reaction Mechanisms and Intermediates

The reactions of this compound proceed through well-established mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): The mechanism involves a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the fluorine (C2), breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the expulsion of the fluoride leaving group. The stability of the Meisenheimer complex is enhanced by the electron-withdrawing nitrile and bromo substituents.

Nitrile Hydrolysis: In acidic conditions, the mechanism begins with the protonation of the nitrile nitrogen, followed by the nucleophilic attack of a water molecule on the carbon. A series of proton transfers leads to an amide tautomer, which is then protonated on the carbonyl oxygen, followed by another attack by water to eventually release ammonia and form the carboxylic acid. The basic mechanism involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield the amide, which can be further hydrolyzed. google.com

Cycloaddition: The mechanism of cycloaddition reactions depends on the specific type. Diels-Alder [4+2] reactions are typically concerted, pericyclic reactions that proceed through a single cyclic transition state. nih.gov The rate and feasibility of such reactions are governed by frontier molecular orbital theory. Studies on related intramolecular cycloadditions of bromo-substituted furans have shown that the presence of bromine can enhance the reaction rate. researchgate.net This is attributed to the halogen stabilizing the product and increasing the reaction's exothermicity. researchgate.net

Research on this compound Yields Limited Publicly Available Data

Comprehensive searches for scientific literature and data concerning the chemical compound this compound have found no specific studies detailing its reactivity, mechanistic investigations, kinetic studies, or the identification of reaction intermediates.

While information is available for structurally related compounds such as 4-bromo-2-fluorobenzonitrile (B28022) and other substituted benzonitriles, these data are not directly applicable to the specified benzofuran derivative. The unique fused furan ring in this compound is expected to significantly influence its electronic properties and chemical reactivity in ways that cannot be accurately predicted from its benzonitrile (B105546) analogue.

The requested article, which was to be structured around detailed research findings on the kinetic studies of key transformation steps and the characterization of reaction intermediates of this compound, cannot be generated at this time due to the absence of published research on this specific molecule.

Further investigation into the synthesis and reactivity of this compound would be necessary to produce the scientifically accurate and detailed content required for the proposed article. As of now, this information does not appear to be available in the public domain.

Structure Reactivity and Structure Electronic Property Relationships of Halogenated Benzofuran Carbonitriles

Impact of Halogen Substitution (Bromine and Fluorine) on Electronic Properties of the Benzofuran (B130515) System

The presence of both bromine and fluorine atoms on the benzofuran core at positions 4 and 2, respectively, significantly modifies the electronic landscape of the molecule. Halogen substitution is a known strategy that can result in a notable increase in the biological activities of benzofuran derivatives. nih.gov

Inductive and Resonance Effects of Halogens

Halogens exert two primary electronic effects on an aromatic system: an inductive effect (-I) and a resonance effect (+R).

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. youtube.comlibretexts.org This electron donation via resonance opposes the inductive effect. The efficiency of this resonance donation depends on the overlap between the halogen's p-orbital and the ring's p-orbitals. The 2p orbital of fluorine allows for more effective overlap with the 2p orbitals of the carbon atoms in the benzofuran ring compared to the larger 4p orbital of bromine. stackexchange.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect |

|---|---|---|---|---|

| Fluorine | 2 | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Net Electron-Withdrawing |

| Bromine | 4 | Moderately Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Net Electron-Withdrawing |

Influence on Aromaticity and Electron Distribution

The powerful inductive effects of the fluorine and bromine atoms reduce the electron density across the benzofuran ring system. This general decrease in electron density leads to a lower reactivity towards electrophilic aromatic substitution compared to unsubstituted benzofuran. masterorganicchemistry.com

The 2-fluoro substituent on the furan (B31954) ring primarily influences the reactivity of that portion of the heterocycle.

The 4-bromo substituent on the benzene (B151609) ring directs towards positions 3 and 5.

This modulation of electron distribution is crucial for determining which sites on the molecule are most susceptible to chemical transformation.

Role of the Carbonitrile Group in Modulating Molecular Reactivity

The carbonitrile (cyano) group at the 6-position is a powerful modulator of the molecule's electronic properties and reactivity.

Electron-Withdrawing Effects of the Nitrile Group

The carbonitrile group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its effect stems from two mechanisms:

Inductive Effect (-I): The nitrogen atom is highly electronegative, strongly pulling electron density from the ring through the sigma bond.

Resonance Effect (-R): The π-system of the cyano group (C≡N) can accept π-electrons from the aromatic ring, delocalizing them onto the nitrogen atom. This effect withdraws significant electron density from the benzene portion of the benzofuran.

The addition of an electron-withdrawing group like a cyano group at the para position of a benzene ring has been shown to be beneficial for the cytotoxic activity in certain hybrid benzofuran derivatives. nih.gov

Activation or Deactivation of Specific Ring Positions

The potent electron-withdrawing nature of the carbonitrile group strongly deactivates the benzene ring towards electrophilic attack. In the context of electrophilic aromatic substitution, the nitrile group is a meta-director. Therefore, the carbonitrile at position 6 would direct incoming electrophiles to positions 5 and 7 of the benzofuran ring. This deactivation is generally so strong that it can make such reactions challenging to perform.

Synergistic and Antagonistic Effects of Multiple Substituents on Chemical Transformations

The chemical behavior of 4-Bromo-2-fluorobenzofuran-6-carbonitrile is governed by the combined influence of its three distinct substituents. These effects can be synergistic (working in concert) or antagonistic (opposing each other).

Antagonistic/Competing Directing Effects: For a hypothetical electrophilic substitution on the benzene portion of the molecule, the directing effects of the substituents would compete.

The 4-bromo group directs ortho and para, activating positions 3 and 5.

The 6-carbonitrile group directs meta, activating positions 5 and 7.

Regioselectivity and Stereoselectivity in Syntheses and Reactions Mediated by Substituent Effects

The regioselectivity and stereoselectivity in the synthesis and subsequent reactions of polysubstituted benzofurans, such as this compound, are intricately governed by the electronic and steric nature of their substituents. The interplay of the bromo, fluoro, and cyano groups on the benzofuran core dictates the orientation of incoming reagents and the stereochemical outcome of reactions. While specific experimental data on this compound is not extensively available in the public domain, a detailed analysis of the substituent effects allows for a predictive understanding of its chemical behavior.

The benzofuran ring system itself has inherent reactivity patterns. Electrophilic attack preferentially occurs at the C2 and C3 positions of the furan ring. chemicalbook.com However, the substituents on the benzene and furan rings significantly modulate this reactivity.

Substituent Effects on the Benzofuran Core:

2-Fluoro Group: The fluorine atom at the C2 position is a small and highly electronegative atom. It exerts a strong -I (negative inductive) effect, withdrawing electron density from the furan ring and thus deactivating it towards electrophilic attack. Conversely, it can exert a +M (positive mesomeric or resonance) effect by donating a lone pair of electrons. In the context of electrophilic aromatic substitution, halogens are generally deactivating but ortho-, para-directing. For the furan ring of the benzofuran, the fluorine at C2 would be expected to direct incoming electrophiles primarily to the C3 position.

6-Cyano Group: The nitrile group (-CN) at the C6 position is a powerful electron-withdrawing group, primarily through a strong -M effect and a significant -I effect. This group strongly deactivates the benzene ring towards electrophilic substitution and is a meta-director. Therefore, it would direct incoming electrophiles to the C5 and C7 positions.

Regioselectivity in Electrophilic Aromatic Substitution:

The cumulative effect of these substituents determines the most likely sites for electrophilic attack on the benzofuran ring system. A qualitative analysis suggests a complex interplay of directing effects.

| Position | Influence of 2-Fluoro Group | Influence of 4-Bromo Group | Influence of 6-Cyano Group | Overall Predicted Reactivity |

| C3 | Activating (+M effect) | - | - | Moderately favored |

| C5 | - | Ortho-directing (activating) | Meta-directing (activating) | Strongly favored |

| C7 | - | Para-directing (activating) | Meta-directing (activating) | Favored |

The table above provides a simplified predictive model for the regioselectivity of electrophilic substitution on this compound.

Based on this analysis, the C5 position is predicted to be the most susceptible to electrophilic attack due to the converging directing effects of the bromo and cyano groups. The C7 position is also a likely site of substitution. The C3 position, while activated by the 2-fluoro group, is on the already electron-deficient furan ring, making it a less probable site for substitution compared to the activated positions on the benzene ring.

Stereoselectivity in Reactions:

Stereoselectivity would be a key consideration in reactions involving the formation of new chiral centers, for instance, in the reduction of the furan ring or in addition reactions across the C2-C3 double bond.

Illustrative Reaction Yields Based on Predicted Regioselectivity:

To illustrate the expected outcomes, the following table presents hypothetical yields for a representative electrophilic substitution reaction, such as nitration, on this compound.

| Product | Predicted Yield (%) |

| 4-Bromo-2-fluoro-5-nitrobenzofuran-6-carbonitrile | ~70% |

| 4-Bromo-2-fluoro-7-nitrobenzofuran-6-carbonitrile | ~25% |

| 4-Bromo-2-fluoro-3-nitrobenzofuran-6-carbonitrile | <5% |

This table presents hypothetical yields for the nitration of this compound based on the predicted directing effects of the substituents. Actual experimental results would be required for confirmation.

Potential Research Applications in Advanced Materials Science

Exploration as Building Blocks for Conjugated Organic Materials

The inherent π-conjugated system of the benzofuran (B130515) ring, combined with the electron-withdrawing nature of the fluoro and cyano groups and the reactive handle provided by the bromo substituent, makes 4-Bromo-2-fluorobenzofuran-6-carbonitrile a compelling candidate for the synthesis of novel conjugated organic materials.

Semiconductors and Organic Electronic Materials

The development of organic semiconductors is a cornerstone of next-generation electronics. The performance of these materials is intrinsically linked to the molecular structure of their constituent building blocks. The introduction of fluorine atoms into conjugated systems is a well-established strategy for lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can enhance air stability and facilitate electron injection. The cyano group further augments this electron-withdrawing effect. Consequently, polymers or small molecules incorporating the this compound unit could exhibit n-type or ambipolar semiconducting properties, which are less common but highly desirable for complementary logic circuits. The bromo-substituent provides a convenient site for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the systematic extension of the conjugated system and the fine-tuning of the material's electronic properties.

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, the design of host and emissive materials with high thermal stability and tailored electronic properties is crucial. The rigid and planar structure of the benzofuran core can contribute to a high glass transition temperature (Tg), leading to morphologically stable thin films, a key requirement for long-lasting OLED devices. Furthermore, the strategic placement of fluoro and cyano groups can influence the HOMO/LUMO levels to optimize charge injection and transport. By functionalizing the bromo position, it is possible to attach various chromophoric units, leading to the creation of novel phosphorescent or fluorescent emitters with potentially high quantum yields. The inherent dipolar character of the molecule, arising from the electronegative substituents, may also play a role in the alignment of molecules in the solid state, impacting device efficiency.

Organic Transistor Components

Organic field-effect transistors (OFETs) are fundamental components of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the active semiconductor layer. The ordered packing of molecules in the solid state is a critical factor for efficient charge transport. The planar benzofuran core of this compound could promote π-π stacking, a key interaction for facilitating intermolecular charge hopping. The presence of the fluorine atom can also induce favorable edge-to-face or face-to-face packing motifs through non-covalent interactions. By polymerizing or co-polymerizing this building block, it may be possible to create semiconducting polymers with high charge carrier mobilities suitable for use in high-performance OFETs.

Integration into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to the construction of complex and functional materials. The specific combination of functional groups in this compound makes it an excellent candidate for directed self-assembly.

The cyano group is a well-known participant in dipole-dipole interactions and can also act as a hydrogen bond acceptor. The fluorine atom can engage in hydrogen bonding and other non-covalent interactions, while the bromine atom can participate in halogen bonding, a highly directional and specific interaction. This constellation of functionalities provides a toolkit for programming the self-assembly of the molecule into well-defined one-, two-, or three-dimensional architectures. For instance, the interplay of halogen and hydrogen bonding could lead to the formation of extended networks with interesting topologies and potential applications in areas such as gas storage or catalysis. The ability to form ordered structures through self-assembly is also highly relevant for optimizing the performance of organic electronic devices.

Photophysical Properties Research for Optoelectronic Applications

The photophysical properties of a molecule, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, are of paramount importance for its application in optoelectronic devices. The benzofuran scaffold is known to be a good chromophore, and the substitution pattern of this compound is expected to significantly modulate its photophysical behavior.

The electron-withdrawing fluoro and cyano groups are likely to induce a red-shift in the absorption and emission spectra compared to the parent benzofuran. The bromine atom, through the heavy-atom effect, could enhance intersystem crossing, potentially leading to phosphorescence at room temperature. The study of the photophysical properties of this molecule, both in solution and in the solid state, would be a crucial first step in evaluating its potential for applications in OLEDs, organic lasers, and sensors. Time-resolved spectroscopy techniques could provide valuable insights into the dynamics of the excited states and the influence of the various substituents.

Advanced Synthetic Building Blocks for Complex Molecular Architectures

Beyond its direct use in materials, this compound is a highly valuable intermediate for the synthesis of more complex and functional molecules. The bromo and cyano groups are versatile handles for a wide range of chemical transformations.

The bromine atom can be readily converted into other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of a library of derivatives with systematically varied properties. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for functionalization. This synthetic versatility makes this compound a powerful platform for the construction of elaborate molecular architectures, including dendrimers, star-shaped molecules, and complex polymers, with potential applications in drug discovery, and diagnostics, in addition to materials science.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-fluorobenzofuran-6-carbonitrile?

A plausible method involves bromination and fluorination of a benzofuran precursor. For example, halogenation of benzofuran derivatives can be achieved using electrophilic substitution (e.g., NBS for bromination) or directed ortho-metalation for fluorine introduction. The nitrile group may be introduced via nucleophilic substitution of a bromide intermediate with a cyanide source (e.g., CuCN) . Intermediate purification steps, such as column chromatography or recrystallization, are critical, as seen in analogous fluorinated bromobenzonitrile syntheses .

Q. How should researchers characterize this compound to confirm its structure?

Use a combination of , , and NMR to identify substituent positions and assess electronic environments. For example, fluorine substituents in aromatic systems typically show distinct splitting patterns in NMR due to coupling () . Mass spectrometry (HRMS) and IR spectroscopy can confirm molecular weight and nitrile functionality (C≡N stretch ~2200 cm) .

Q. What storage conditions are optimal for halogenated benzofuran derivatives?

Store at 0–6°C in airtight, light-resistant containers. Brominated and fluorinated aromatic compounds are prone to decomposition under heat or UV exposure, as noted for structurally similar boronic acids and benzaldehydes .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as an electrophilic partner?

Replace the bromine atom with a boronic acid via palladium catalysis. Pre-activate the catalyst (e.g., Pd(PPh)) and use a polar aprotic solvent (e.g., DMF) to enhance reactivity. Monitor reaction progress via HPLC, as described for bromo-fluoro benzaldehyde derivatives . Note that steric hindrance from the benzofuran core may require elevated temperatures (80–100°C) .

Q. What strategies resolve contradictory NMR data in fluorinated benzofuran systems?

Contradictions may arise from dynamic effects or solvent interactions. Use deuterated solvents (e.g., DMSO-d) and variable-temperature NMR to distinguish between conformational isomers. For ambiguous peaks, employ - heteronuclear correlation experiments, as demonstrated in studies on deuterated acetophenones .

Q. How can computational chemistry predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify electron-deficient sites. For example, the nitrile group’s electron-withdrawing effect directs nucleophiles to the para position of the benzofuran ring. Compare results with experimental kinetic data from analogous bromo-fluorobenzonitriles .

Q. What purification challenges arise during scale-up synthesis, and how are they addressed?

Column chromatography may fail for large-scale separations due to similar R values. Switch to fractional crystallization using solvent pairs (e.g., ethyl acetate/hexane) or employ preparative HPLC with a C18 column, as validated for brominated phenylacetic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.